molecular formula C20H23FN2O5S B2699924 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922077-19-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2699924
CAS No.: 922077-19-8
M. Wt: 422.47
InChI Key: VZUNHNDSKZBSIK-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a potent, selective, and cell-active ATP-competitive inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. This compound demonstrates high selectivity over other kinases, including the closely related CDK18, making it a valuable chemical probe for dissecting CDK8/CDK19-specific functions . The primary research application of this inhibitor is to investigate the role of the CDK8 module of the Mediator complex in transcriptional regulation, particularly in the context of signal-dependent transcription factors like β-catenin, STAT1, and HIF1A. By inhibiting CDK8/19, researchers can suppress oncogenic transcriptional programs, leading to the inhibition of proliferation in colorectal cancer cells and other malignancies dependent on super-enhancer-driven gene expression . Its utility extends to the study of diseases characterized by transcriptional dysregulation, providing insights into potential therapeutic strategies targeting the upstream transcriptional machinery. This tool compound enables the exploration of CDK8/19 biology without the confounding effects associated with less selective inhibitors, offering a precise means to validate CDK8 and CDK19 as therapeutic targets in cancer and inflammatory diseases.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-5-23-16-10-13(6-8-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNHNDSKZBSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDescription
Molecular Formula C22H26N2O4S
Molecular Weight 382.5 g/mol
CAS Number 921543-12-6

The presence of an oxazepine ring and a sulfonamide group suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, compounds containing sulfonamide moieties have been studied for their inhibitory effects on enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes including pH regulation and fluid balance.

Enzyme Inhibition

Research indicates that derivatives of sulfonamides exhibit strong inhibitory effects on carbonic anhydrases. For instance, studies have shown that certain sulfonamide compounds can effectively inhibit carbonic anhydrase activity with IC50 values in the nanomolar range. This suggests that this compound may possess similar inhibitory properties .

Therapeutic Applications

Given its structural features and potential biological activity, this compound may have various therapeutic applications:

  • Antiglaucoma Agents : Due to its interaction with carbonic anhydrases, it could be explored as a treatment for glaucoma.
  • Anticancer Activity : The ability to inhibit specific enzymes may also position it as a candidate for cancer therapy.
  • Neurological Disorders : Compounds with oxazepine structures have been investigated for their neuroprotective effects.

Study on Enzyme Inhibition

A study focusing on the inhibition of carbonic anhydrases by sulfonamide derivatives reported significant findings:

Compound NameIC50 (nM)Target Enzyme
Compound A10Carbonic Anhydrase II
Compound B25Carbonic Anhydrase IV
N-(5-Ethyl...)15Carbonic Anhydrase II

These results indicate that similar compounds exhibit promising enzyme inhibition profiles that warrant further investigation into N-(5-ethyl...) .

Neuroprotective Effects

Another relevant study highlighted the neuroprotective properties of oxazepine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and neuronal apoptosis:

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
N-(5-Ethyl...)8540

This suggests that the compound may have potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs:

The compound shares structural similarities with other benzoxazepine derivatives and sulfonamide/benzamide-containing molecules. Below is a comparative analysis based on available

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Use/Activity
Target Compound Benzoxazepine-sulfonamide 3-Fluoro-4-methoxybenzene ~452.5 (estimated) Not explicitly reported
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Benzoxazepine-benzamide 3,4-Difluorobenzene 443.46 Agrochemical research candidate
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine-carboxamide 2,4-Difluorophenyl, trifluoromethylphenoxy 410.3 Herbicide (diflufenican)

Key Observations:

Core Structure Variations :

  • The target compound employs a sulfonamide linkage , whereas the analog in uses a benzamide group . Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to benzamides (pKa ~13–14), which may enhance target binding in aqueous environments .
  • The pyridine-carboxamide derivative in replaces the benzoxazepine core with a pyridine ring, reducing ring strain and altering electron distribution.

In contrast, the 3,4-difluoro substituent in increases lipophilicity, favoring agrochemical applications where cuticular penetration is critical. The trifluoromethyl group in enhances herbicidal activity by resisting metabolic degradation .

Biological Implications :

  • Benzamide analogs (e.g., ) are often explored as herbicides or fungicides due to their stability and bioavailability. The sulfonamide variant may instead target mammalian enzymes (e.g., carbonic anhydrases) or inflammatory pathways.
  • The absence of a methoxy group in reduces steric hindrance, possibly improving binding to hydrophobic enzyme pockets.

Research Findings and Data Gaps

  • Synthetic Accessibility: Benzoxazepine derivatives are typically synthesized via cyclization reactions involving o-aminophenols and ketones, followed by sulfonylation/amidation . The methoxy group in the target compound may require protection-deprotection strategies.
  • Biological Data: No peer-reviewed studies explicitly report the target compound’s activity. However, computational modeling (e.g., docking studies) could predict its affinity for sulfonamide-targeted enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX.
  • Agrochemical Potential: Structural parallels to diflufenican suggest herbicidal utility, but substituent differences may shift specificity toward broadleaf vs. grass weeds.

Q & A

Q. What experimental strategies are recommended for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide with high yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with the benzoxazepine core synthesis. Introduce the ethyl and dimethyl groups via alkylation under controlled pH (e.g., potassium carbonate as a base) to avoid side reactions .
  • Sulfonamide Coupling : React the intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in anhydrous acetonitrile, using trichloroisocyanuric acid (TCICA) as a coupling agent to enhance efficiency .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., fluorine-induced splitting patterns, methoxy group singlet at ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <2 ppm error .
  • HPLC-PDA : Utilize a C18 column (e.g., Chromolith) with acetonitrile/water (0.1% formic acid) gradient to assess purity. Retention time and UV absorption (λ = 254 nm) help identify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
  • Metabolite Screening : Use LC-MS to identify potential metabolites interfering with activity, especially from hepatic microsomal incubations .
  • Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true pharmacological effects .

Q. What computational approaches are effective for predicting target interactions and optimizing derivative libraries?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., sulfonamide-binding enzymes). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • QSAR Modeling : Train models on synthesized analogs (e.g., substituent effects on IC₅₀) to prioritize derivatives with improved potency/logP profiles .
  • AI-Driven Synthesis Planning : Implement platforms like COMSOL Multiphysics integrated with ML algorithms to predict optimal reaction conditions and scalability .

Q. What methodologies are recommended for pharmacokinetic profiling, including bioavailability and metabolic stability?

Methodological Answer:

  • In Vivo Studies : Administer the compound (IV and oral routes) in rodent models. Collect plasma samples at timed intervals and quantify via UPLC-MS/MS .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion using LC-HRMS. Calculate intrinsic clearance (CLint) .
  • Tissue Distribution : Use whole-body autoradiography or MALDI imaging to map compound accumulation in target organs .

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